N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzenesulfonamide” is a compound that contains a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen . Thiazoles are known for their wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of thiazoles can be greatly affected by the substituents on a particular position of the thiazole ring .
Synthesis Analysis
The synthesis of thiazole derivatives often involves the replacement of certain groups with substituted phenyl rings, which has been shown to increase the antibacterial activity of the synthesized thiazole derivatives .Molecular Structure Analysis
Thiazoles have three possible orientations towards the target site: nitrogen orientation, sulfur orientation, and parallel orientation . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates that nitrogen is more negatively charged than carbon and sulfur atoms, which are neutral . Substituents at positions 2 and 4 may alter the orientation types and shield the nucleophilicity of nitrogen .Chemical Reactions Analysis
The chemical reactions of thiazole derivatives are largely influenced by the substituents on the thiazole ring . For example, the replacement of the NH2 group with a substituted phenyl ring led to an evident increase in the antibacterial activity of the synthesized thiazole derivatives .Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives can be greatly affected by the substituents on the thiazole ring . For example, thiazole derivatives resemble pyridine and pyrimidine in their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .Scientific Research Applications
Anticancer and Anti-HCV Properties
Research has identified derivatives of the mentioned compound exhibiting promising anticancer and anti-HCV activities. A study by Küçükgüzel et al. (2013) synthesized novel derivatives that showed significant anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV NS5B RNA-dependent RNA polymerase (RdRp) activities. Notably, one derivative displayed anti-inflammatory and analgesic activities without causing significant tissue damage in liver, kidney, colon, and brain, suggesting its potential as a therapeutic agent (Küçükgüzel et al., 2013).
Kynurenine 3-Hydroxylase Inhibition
Another study explored the synthesis and biochemical evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase. This enzyme is a target for neuroprotective drugs due to its role in the kynurenine pathway. Two compounds were identified as high-affinity inhibitors, providing a tool for investigating the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).
UV Protection and Antimicrobial Properties for Textiles
A study by Mohamed et al. (2020) demonstrated the use of thiazole azodyes containing sulfonamide moiety for simultaneous dyeing and functional finishing of cotton textiles. The treated fabrics showed excellent fastness and effective UV protection and antibacterial properties, indicating the potential of these compounds in textile applications (Mohamed et al., 2020).
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It’s known that thiazole derivatives can interact with various targets to exert their effects
Biochemical Pathways
Given the diverse biological activities of thiazole derivatives, it can be inferred that multiple pathways could potentially be affected . The downstream effects of these interactions would depend on the specific targets and the nature of the interaction.
Result of Action
Given the diverse biological activities of thiazole derivatives, it can be inferred that the compound could potentially have a wide range of effects at the molecular and cellular level .
Future Directions
Thiazole derivatives, due to their wide range of biological activities, have significant potential for future research and development in the field of medicinal chemistry . Researchers are continuously synthesizing compounds containing the thiazole ring with variable substituents as target structures and evaluating their biological activities .
Properties
IUPAC Name |
N-[2-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2O2S2/c19-18(20,21)14-8-6-13(7-9-14)17-23-15(12-26-17)10-11-22-27(24,25)16-4-2-1-3-5-16/h1-9,12,22H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJLWLNOERPFAHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.